molecular formula C10H20O3 B14746833 acetic acid;(1S,3S)-3-methylcycloheptan-1-ol CAS No. 940-23-8

acetic acid;(1S,3S)-3-methylcycloheptan-1-ol

Cat. No.: B14746833
CAS No.: 940-23-8
M. Wt: 188.26 g/mol
InChI Key: TVFLSRLPVPAOTH-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is a compound that combines the properties of acetic acid and a cycloheptanol derivative Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,3S)-3-methylcycloheptan-1-ol is a chiral alcohol with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cycloheptanone derivative, in the presence of a chiral catalyst. The reaction conditions typically include a hydrogen gas atmosphere, elevated temperatures, and pressures to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.

Major Products

The major products formed from these reactions include various ketones, carboxylic acids, and substituted cycloheptanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to unique biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A simpler alcohol with a cycloheptane ring.

    Methylcycloheptanol: Similar structure but with different stereochemistry.

    Cycloheptanone: The ketone analog of cycloheptanol.

Uniqueness

Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is unique due to its combination of acetic acid and chiral cycloheptanol moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

940-23-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

acetic acid;(1S,3S)-3-methylcycloheptan-1-ol

InChI

InChI=1S/C8H16O.C2H4O2/c1-7-4-2-3-5-8(9)6-7;1-2(3)4/h7-9H,2-6H2,1H3;1H3,(H,3,4)/t7-,8-;/m0./s1

InChI Key

TVFLSRLPVPAOTH-WSZWBAFRSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H](C1)O.CC(=O)O

Canonical SMILES

CC1CCCCC(C1)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.